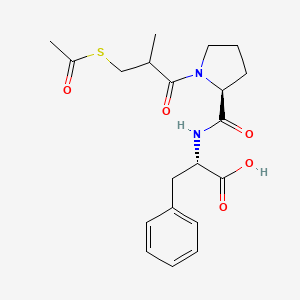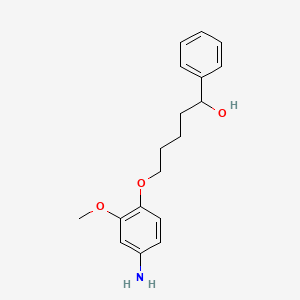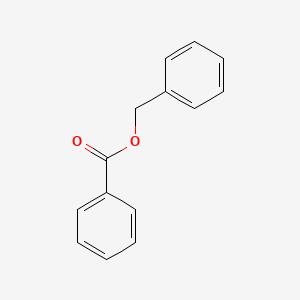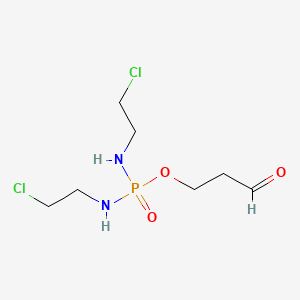
Aldoifosfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aldoifosfamide belongs to the class of organic compounds known as phosphoric monoester diamides. These are organophosphorus compounds containing a monoamide derivative of a phosphoric acid diester functional group. They have the general structure R1OP(=O)(N(R2)R3)N(R4)R5, where R1 = organyl group and R2-R5 = H or organyl. Aldoifosfamide is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Aldoifosfamide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, aldoifosfamide is primarily located in the cytoplasm. In humans, aldoifosfamide is involved in the ifosfamide metabolism pathway and the ifosfamide action pathway.
Aldoifosfamide is a phosphorodiamide.
Aplicaciones Científicas De Investigación
1. Pharmacokinetics and Metabolism
Quantification in Biological Fluids : Aldoifosfamide, a metabolite of ifosfamide, plays a crucial role in quantifying active metabolites in pharmacology studies. A specific method involving trapping aldoifosfamide as its semicarbazone in plasma was compared to a nonspecific method, showing minor differences in the estimation of 4-hydroxyifosfamide levels, a key ifosfamide metabolite. This suggests the nonspecific method may be acceptable for initial estimations of this metabolite in biological fluids (Struck et al., 1997).
In Vivo Metabolism Studies : Studies on the enantiomers of ifosfamide in mice, including (+)-(R)-IFF and (-)-(S)-IFF, revealed no significant differences in the production of major metabolites like aldoifosfamide. This indicates the stereospecific aspects of ifosfamide metabolism are not significant in vivo (Masurel et al., 1990).
2. Analytical Methodologies
Nuclear Magnetic Resonance Spectroscopy : [31P] Nuclear Magnetic Resonance Spectroscopy provides a direct method to study biological samples without the need for extraction or derivatization. This method allowed for the detection and quantification of different phosphorated metabolites, including aldoifosfamide, in body fluids of patients treated with ifosfamide, highlighting its utility in metabolic studies (Martino et al., 1992).
Synthesis and Labeling for Quantification : Research on synthesizing oxime derivatives of intermediary oncostatic metabolites like aldoifosfamide and 4-hydroxyifosfamide for application in metabolite quantification demonstrated the feasibility of this approach. These compounds were synthesized with deuterium labeling for use as internal standards in analytical methods, such as GC/MS applications (Ludeman et al., 1995).
3. Kinetics of Bisalkylation
- Comparison with Phosphoramide Mustard : A study on the kinetics and products of the decomposition of isophosphoramide mustard at a physiological pH and temperature range showed a significantly different rate for the first and second alkylation compared to phosphoramide mustard. This provides insights into the mechanisms of bisalkylation by compounds like aldoifosfamide (Boal et al., 1989).
Propiedades
Número CAS |
120144-70-9 |
|---|---|
Nombre del producto |
Aldoifosfamide |
Fórmula molecular |
C7H15Cl2N2O3P |
Peso molecular |
277.08 g/mol |
Nombre IUPAC |
3-bis(2-chloroethylamino)phosphoryloxypropanal |
InChI |
InChI=1S/C7H15Cl2N2O3P/c8-2-4-10-15(13,11-5-3-9)14-7-1-6-12/h6H,1-5,7H2,(H2,10,11,13) |
Clave InChI |
IPTJZZUYNOWWHM-UHFFFAOYSA-N |
SMILES |
C(COP(=O)(NCCCl)NCCCl)C=O |
SMILES canónico |
C(COP(=O)(NCCCl)NCCCl)C=O |
Apariencia |
Solid powder |
Otros números CAS |
120144-70-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aldoifosfamide; UNII-S1JX147O5E; Mitoxana; Ifex |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine](/img/structure/B1666754.png)

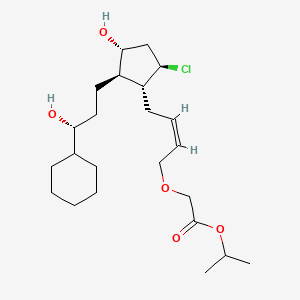
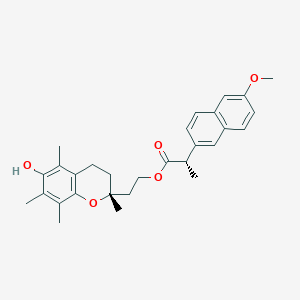
![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1666763.png)
![{5-[4-(4-Morpholin-4-yl-phenylamino)-quinazolin-6-yl]-furan-2-yl}-methanol](/img/structure/B1666764.png)
